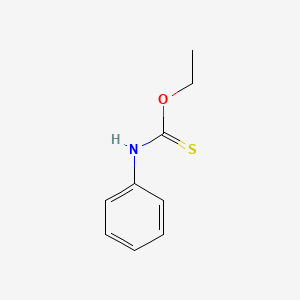

O-Ethyl thiocarbanilate

Description

Overview and Significance of Thiocarbamate Chemistry in Organic Synthesis

Thiocarbamates are sulfur analogs of carbamates, existing in two isomeric forms: O-thiocarbamates and S-thiocarbamates. O-Ethyl thiocarbanilate belongs to the former category. The chemistry of thiocarbamates is rich and varied, with applications spanning from medicinal chemistry to materials science.

A cornerstone of thiocarbamate reactivity is the Newman-Kwart rearrangement, a thermal, intramolecular migration of the aryl group from the oxygen atom to the sulfur atom, yielding the isomeric S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This rearrangement is a powerful tool for the synthesis of thiophenols from phenols, a transformation that is otherwise challenging. organic-chemistry.orgwikipedia.org The thermodynamic driving force for this reaction is the conversion of a C=S double bond to a more stable C=O double bond. organic-chemistry.org

The synthesis of thiocarbamates can be achieved through several routes, including the reaction of thiocarbamoyl chlorides with alcohols or the reaction of isothiocyanates with alcohols. organic-chemistry.org

Historical Trajectory of Academic Inquiry into this compound

The academic exploration of this compound is intrinsically linked to the broader study of thiocarbamate chemistry and, in particular, the Newman-Kwart rearrangement. This reaction, named after Melvin Spencer Newman and Harold Kwart, has been a subject of investigation for decades. wikipedia.org

Historically, the rearrangement required high temperatures, often exceeding 200°C, which limited its application to thermally stable molecules. organic-chemistry.orgresearchgate.net Early research focused on understanding the mechanism of this intramolecular process, confirming it to be a concerted reaction proceeding through a four-membered cyclic transition state. wikipedia.org Kinetic studies and the effect of substituents on the aromatic ring were crucial in elucidating the electronic demands of the reaction.

Current Research Frontiers and Strategic Objectives for this compound

Contemporary research involving this compound and related O-aryl thiocarbamates is largely centered on enhancing the efficiency and applicability of the Newman-Kwart rearrangement. A major objective is the reduction of the high reaction temperatures traditionally required.

Significant progress has been made in developing catalytic versions of the Newman-Kwart rearrangement. For instance, palladium catalysis has been shown to dramatically lower the required temperature to around 100°C. researchgate.netorganic-chemistry.org More recently, photoredox catalysis has enabled the rearrangement to proceed at room temperature. wikipedia.orgkiku.dk These advancements have broadened the scope of the reaction to include substrates with thermally sensitive functional groups.

Furthermore, this compound continues to be employed as a key intermediate in the synthesis of various organic compounds. Its downstream products include heterocyclic systems like 3-phenyl-3,4,5,6-tetrahydro-cyclopentathiazol-2-one and 5,6-Dihydro-3-phenyl-2H-1,3-thiazin-2,4(3H)-dion, highlighting its role as a versatile building block. lookchem.com The ongoing development of more efficient synthetic routes to and from this compound remains a strategic goal for chemists seeking to construct complex molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| CAS Number | 3111-89-5 |

| IUPAC Name | O-ethyl N-phenylcarbamothioate |

| Melting Point | 237-238 °C |

| Boiling Point | 246.1 °C at 760 mmHg |

| Flash Point | 102.6 °C |

| Density | 1.182 g/cm³ |

Data sourced from PubChem and LookChem. nih.govlookchem.com

Synonyms for this compound

| Synonym |

| Phenylthiourethane |

| O-ethyl N-phenylcarbamothioate |

| Ethyl N-phenylthiocarbamate |

| Ethyl phenylaminothioformate |

| O-Ethyl phenylthiocarbamate |

| Carbanilic acid, thiono-, ethyl ester |

| Carbamothioic acid, phenyl-, O-ethyl ester |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl N-phenylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-9(12)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNKKAIEQXMTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185051 | |

| Record name | Carbamothioic acid, phenyl-, O-ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-89-5 | |

| Record name | O-Ethyl N-phenylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3111-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiourethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl thiocarbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Ethyl thiocarbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic acid, phenyl-, O-ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTHIOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3R8D3VJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Ethyl Thiocarbanilate and Analogues

Classical Approaches to Thiocarbamate Synthesis

Traditional methods for synthesizing thiocarbamates, including O-ethyl thiocarbanilate, are well-documented and have been widely used in organic chemistry. These approaches are primarily centered around organometallic reagent-mediated transformations and various condensation and addition reactions.

The use of organometallic reagents provides a versatile route to thiocarbamates. A common strategy involves the reaction of Grignard reagents with thiocarbamates. For instance, the synthesis of secondary amides can be achieved from S-phenyl thiocarbamates and Grignard reactants. vu.nl This method is particularly useful for creating sterically hindered amides that are difficult to obtain through classical methods. vu.nl The process involves the addition of the Grignard reagent to the thiocarbamate, followed by an oxidative workup which allows for the recycling of the thiolate leaving group. vu.nl

Organozinc compounds have also been utilized in thiocarbanilate synthesis. For example, O-methyl N-(ethylzinc)thiocarbanilate has been synthesized and studied. uu.nl Furthermore, S-alkyl thiocarbamates can be prepared from salts of dithiocarbamic acid, which are formed by the addition of secondary amines to carbon disulfide. google.com

Condensation and addition reactions are fundamental to the classical synthesis of thiocarbamates. A prominent method involves the reaction of an isocyanate with a thiol. researchgate.netconicet.gov.ar For this compound, this would typically involve the reaction of phenyl isothiocyanate with ethanol (B145695). lookchem.com This type of reaction can often be performed without a catalyst or solvent. researchgate.net Another classical route is the reaction of a mercaptan with phosgene (B1210022) to produce a chlorothioformate ester, which is then reacted with an amine to yield the desired thiocarbamate. google.com

The Willgerodt-Kindler reaction offers another pathway, particularly for the synthesis of thioamides, which can be precursors to thiocarbamates. This reaction typically involves an aryl alkyl ketone reacting with an amine (like morpholine) and elemental sulfur. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an enamine, which then undergoes thiation. organic-chemistry.org Recent advancements have explored this reaction under various conditions, including with base catalysts. organic-chemistry.org

Addition reactions, such as the one-pot reaction of amines, carbon disulfide, and alkyl halides, can produce dithiocarbamates efficiently under solvent-free conditions. organic-chemistry.org These dithiocarbamates can then be converted to thiocarbamates.

Sustainable and Advanced Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. For thiocarbamate production, this has led to the adoption of green chemistry principles, including the use of catalytic systems and alternative energy sources.

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. In thiocarbamate synthesis, this has translated into developing catalyst-free and solvent-free reactions, as well as one-pot procedures that increase atom economy. organic-chemistry.orgresearchgate.net For instance, a three-component reaction between isocyanides, alcohols or thiols, and elemental sulfur provides a mild, catalyst-free approach to O-thiocarbamates. nih.govnih.gov This method is atom-economic and scalable. nih.govnih.gov Another sustainable approach involves the direct transformation of Boc-protected amines into thiocarbamates using a simple base, which avoids toxic reagents and metal catalysts. rsc.org

Catalysis plays a pivotal role in developing more sustainable synthetic routes. Both homogeneous and heterogeneous catalysts have been successfully employed in thiocarbamate synthesis.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants. uclouvain.be An example is the use of an acridine-based ruthenium complex to catalyze the hydrogenation of thioesters and thiocarbamates to their corresponding alcohols and thiols. escholarship.org This reaction shows excellent tolerance for various functional groups. escholarship.org

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, offering advantages like easy separation and reusability. uclouvain.besciopen.com For example, Zn/Al/Pb mixed oxides have been shown to be efficient heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate (B1207046). acs.org Zeolite-catalyzed reactions, such as the reaction of carbon disulfide with 2-aminothiophenol, have also been used to prepare dithiocarbamates. bu.edu.eg

The use of non-conventional energy sources like microwaves and ultrasound has significantly advanced the synthesis of thiocarbamates, often leading to shorter reaction times, higher yields, and cleaner reactions.

Microwave-Assisted Synthesis (MAOS) has been effectively used to accelerate organic reactions. derpharmachemica.com The synthesis of N-lactosylated thiocarbamates, for example, has been achieved by reacting glucosyl isothiocyanate with various alcohols under microwave irradiation. ijcps.org This method has also been applied to the Newman-Kwart rearrangement, a key reaction for synthesizing S-thiocarbamates, allowing for high conversions in minutes, even for challenging substrates. organic-chemistry.org

Ultrasonic Irradiation provides another green approach. The synthesis of primary O-alkyl and O-aryl thiocarbamates has been accomplished through the reaction of alcohols and phenols with thiocyanate (B1210189) salts in the presence of a reusable catalyst under ultrasound irradiation in aqueous media at room temperature. mdpi.comresearchgate.net This sonochemical method often results in faster reaction rates and improved yields compared to conventional methods. mdpi.com Ultrasound has also been used to mediate the one-pot, three-component synthesis of 2-hydroxy dithiocarbamates in water with excellent yields and short reaction times. academie-sciences.fr

Interactive Data Table: Comparison of Synthetic Methods

| Method Category | Specific Method | Key Features | Yields | Reaction Time | Ref. |

| Classical | Grignard reagent with S-phenyl thiocarbamate | Good for sterically hindered amides, recyclable thiolate | Varies | ~2 hours | vu.nl |

| Classical | Isocyanate and Thiol | Often catalyst and solvent-free | Good to excellent | Varies | researchgate.net |

| Classical | Willgerodt-Kindler Reaction | Forms thioamides as precursors | Varies | Varies | organic-chemistry.org |

| Sustainable | Three-component reaction (isocyanide, alcohol/thiol, sulfur) | Catalyst-free, atom-economic, scalable | Moderate to good | Varies | nih.govnih.gov |

| Sustainable | Microwave-Assisted (Newman-Kwart Rearrangement) | Rapid, high conversion for difficult substrates | >95% conversion | 15-25 minutes | organic-chemistry.org |

| Sustainable | Ultrasonic Irradiation (Alcohols, thiocyanates) | Green, aqueous media, room temperature | Good to excellent | Shorter than conventional | mdpi.comresearchgate.net |

Reactivity Profiles and Mechanistic Elucidation of O Ethyl Thiocarbanilate

Nucleophilic and Electrophilic Reactivity

The electronic character of O-ethyl thiocarbanilate is complex. The thiocarbonyl carbon is electrophilic, susceptible to attack by nucleophiles. Conversely, the nitrogen and sulfur atoms possess lone pairs of electrons, rendering them nucleophilic centers. The phenyl ring can also influence reactivity through its electronic effects.

Reactions with Organometallic Compounds (e.g., Organozinc Species)

Organometallic reagents, particularly organozinc compounds, are known for their reactions with carbonyl and thiocarbonyl compounds. wikipedia.org The reactivity of organozinc reagents is generally lower than that of organolithium or Grignard reagents, which allows for greater functional group tolerance and selectivity. wikipedia.orgresearchgate.net In reactions with this compound, organozinc species (RZnX or R₂Zn) would be expected to add to the electrophilic carbon of the thiocarbonyl group.

The reaction likely proceeds via a nucleophilic addition mechanism. The organozinc compound, acting as a source of a carbanion (R⁻), attacks the thiocarbonyl carbon. This addition would lead to the formation of a zinc thiolate intermediate. Subsequent workup, typically with an aqueous acid, would protonate the thiolate to yield a thiol.

The coordination chemistry of related organozinc urea (B33335) and carbamate (B1207046) derivatives suggests that the nitrogen and oxygen/sulfur atoms of the thiocarbanilate can interact with the zinc center prior to the addition. uu.nl For instance, compounds of the type EtZnNPhCOZ (where Z can be OMe or NPh₂) have been shown to form trimers or polymers in solution, indicating intermolecular coordination. uu.nl This pre-coordination can influence the stereochemical outcome of the addition reaction. The reaction of an organozinc reagent with this compound can be envisioned as follows:

Coordination: The zinc atom of the organozinc reagent coordinates to the sulfur and/or nitrogen atom of the this compound.

Nucleophilic Addition: The alkyl or aryl group from the organozinc reagent attacks the thiocarbonyl carbon, breaking the C=S pi bond and forming a C-R bond. This results in a zinc thiolate intermediate.

Workup: Hydrolysis of the intermediate cleaves the Zn-S bond, yielding the final thiol product.

Nucleophilic Attack by Thiolate Anions and Related Species

The thiocarbonyl carbon of this compound is an electrophilic center that can be attacked by various nucleophiles, including thiolate anions (RS⁻). This reaction is a form of nucleophilic acyl substitution, where the attacking nucleophile replaces the ethoxy group (-OEt) or potentially leads to the cleavage of the C-N bond.

Thiolate anions are excellent nucleophiles, and their reaction with this compound would likely proceed through a tetrahedral intermediate. The rate of this nucleophilic attack is dependent on the nucleophilicity of the thiolate, which in turn is related to its basicity, as described by the Brønsted relationship. nih.gov Studies on analogous systems, such as the thiolysis of O-arylated diazeniumdiolates, have shown a linear Brønsted plot, which is consistent with a rate-limiting SNAr-type nucleophilic attack. nih.gov

The general mechanism involves the attack of the thiolate anion on the thiocarbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse by expelling the leaving group. The ethoxy group is a plausible leaving group, which would result in the formation of a dithiocarbamate (B8719985).

| Nucleophile | pKₐ of Conjugate Acid | Second-Order Rate Constant (k_RS⁻) (M⁻¹s⁻¹) |

| 1-Propanethiol | 10.5 | 30.9 |

| L-Cysteine | 8.5 | 10.5 |

| L-Glutathione | 9.2 | 18.6 |

| Sodium Thioglycolate | 10.4 | 25.1 |

| 2-Mercaptoethanol | 9.5 | 15.8 |

This table presents representative data from the thiolysis of a model compound, DNP-DEA/NO, illustrating the relationship between thiol pKₐ and reaction rate, which is analogous to the expected reactivity with this compound. The data is sourced from studies on related aromatic nucleophilic substitutions. nih.gov

Substitution and Elimination Pathways

This compound can undergo substitution and elimination reactions, primarily centered around the ethyl group attached to the oxygen atom. libretexts.org These pathways are influenced by the reaction conditions, such as the nature of the nucleophile/base and the solvent. libretexts.orgmasterorganicchemistry.com

Substitution (S_N2): A strong nucleophile can attack the α-carbon of the ethyl group in an S_N2 fashion, with the thiocarbanilate moiety acting as the leaving group. weebly.com For this to occur, the thiocarbanilate anion must be a sufficiently stable leaving group. The stability is enhanced by resonance delocalization of the negative charge across the N-C=S system.

Mechanism: S_N2 (Substitution Nucleophilic Bimolecular)

Substrate: Primary alkyl group (ethyl)

Requirement: Strong nucleophile, good leaving group. weebly.com

Product: A new molecule formed by the attachment of the nucleophile to the ethyl group, and the thiocarbanilate anion.

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution. amazonaws.com The base would abstract a proton from the β-carbon of the ethyl group, leading to the formation of ethylene (B1197577) gas and the thiocarbanilate anion.

Mechanism: E2 (Elimination Bimolecular)

Requirement: Strong, often bulky, base. masterorganicchemistry.com

Product: Ethylene, the thiocarbanilate anion, and the protonated base.

The competition between S_N2 and E2 is a common feature in the reactions of alkyl halides and related substrates. libretexts.org For this compound, which has a primary alkyl group, S_N2 reactions are generally favored with strong, non-bulky nucleophiles. However, the use of strong, bulky bases like potassium tert-butoxide would favor the E2 pathway.

Coordination Chemistry and Ligand Behavior

The presence of multiple heteroatoms with lone pairs (N, O, S) makes this compound a potentially versatile ligand in coordination chemistry. It can coordinate to metal centers through one or more of these donor atoms, leading to the formation of various metal complexes.

Formation of Metal Complexes and Their Structural Analysis

This compound can act as a ligand, binding to a variety of transition metals. The coordination can occur through the sulfur atom (thiocarbonyl), the nitrogen atom, or the oxygen atom. The sulfur atom is generally considered a soft donor and would be expected to form strong bonds with soft metal ions like Cu(I), Ag(I), Hg(II), and Pd(II). The nitrogen and oxygen atoms are harder donors and would preferentially coordinate to harder metal ions.

The ligand can be monodentate, coordinating through a single donor atom (most likely sulfur), or it can be bidentate, chelating to the metal center through two donor atoms (e.g., S and O, or S and N). The formation of multinuclear complexes is also possible, with the thiocarbanilate ligand bridging two or more metal centers. uu.nl

| Metal Ion | Potential Coordination Mode | Expected Geometry |

| Cu(II) | Monodentate (S) or Bidentate (S,O) | Square Planar or Octahedral |

| Ni(II) | Monodentate (S) or Bidentate (S,O) | Square Planar or Octahedral |

| Zn(II) | Monodentate (S) or Bidentate (S,O) | Tetrahedral |

| Pd(II) | Monodentate (S) | Square Planar |

Spectroscopic Signatures of Thiocarbonyl Coordination in Metal Adducts

The coordination of this compound to a metal center leads to characteristic changes in its spectroscopic properties. These changes provide valuable information about the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon coordination is the shift in the stretching frequency of the thiocarbonyl group (ν_C=S_). Coordination through the sulfur atom would lead to a decrease in the electron density of the C=S bond, causing a shift of the ν_C=S_ band to a lower wavenumber (red shift). The magnitude of this shift can provide an indication of the strength of the metal-sulfur bond. Changes in the C-N and C-O stretching frequencies may also be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra, coordination to a metal center will cause shifts in the resonances of the nuclei close to the coordination site. For example, if coordination occurs through the sulfur atom, the resonance of the thiocarbonyl carbon will be significantly affected. Similarly, the protons of the ethyl group and the phenyl ring will experience changes in their chemical shifts.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex will show bands corresponding to d-d transitions (for transition metals with d electrons) and charge-transfer transitions. scielo.org.mx Ligand-to-metal charge transfer (LMCT) bands, often observed in complexes with sulfur-containing ligands, may appear in the UV-Vis region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the metal complex, confirming its formation and providing information about its composition. The presence of metal adducts is a common feature in the mass spectra of ligands capable of coordination. nih.govresearchgate.net

| Spectroscopic Technique | Key Observable Change | Interpretation |

| Infrared (IR) | Shift in ν(C=S) to lower frequency | Coordination via the sulfur atom |

| ¹³C NMR | Downfield or upfield shift of the C=S signal | Change in the electronic environment of the thiocarbonyl carbon upon coordination |

| ¹H NMR | Shifts in the resonances of the ethyl and phenyl protons | Proximity to the metal center and changes in electron density |

| UV-Vis | Appearance of new absorption bands | d-d transitions and/or ligand-to-metal charge transfer (LMCT) |

| Mass Spectrometry | Detection of [M+L]⁺ or related ions | Formation of the metal-ligand adduct |

M represents the metal ion and L represents the this compound ligand.

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms of chemical transformations involving this compound. By examining rate constants, reaction orders, and the influence of reaction conditions, a detailed picture of the transition states and intermediates can be constructed.

Determination of Reaction Rate Constants and Order

The rate of a chemical reaction is quantified by its rate constant (k), and the dependence of the rate on the concentration of reactants is described by the reaction order. For reactions involving thiocarbonyl compounds structurally similar to this compound, such as O-ethyl S-(2,4-dinitrophenyl) dithiocarbonate, kinetic studies have been conducted to elucidate their mechanisms.

In reactions with a series of benzenethiolate (B8638828) anions in aqueous solution, it has been observed that under pseudo-first-order conditions (with an excess of the nucleophile), the reactions are first order with respect to the benzenethiolate. nih.gov The rate law for such reactions can be expressed as:

Rate = k[Substrate][Nucleophile]

This second-order behavior is typical for many nucleophilic substitution reactions. mdpi.com The rate constants for these reactions are determined experimentally by monitoring the change in concentration of a reactant or product over time. rsc.orgsigmaaldrich.com

Below is a table of representative second-order rate constants (kN) for the reaction of O-ethyl S-(2,4-dinitrophenyl) dithiocarbonate (a related dithiocarbonate) with various substituted benzenethiolates, which illustrates the effect of the nucleophile's substituent on the reaction rate.

| Substituent (X) in X-C₆H₄S⁻ | pKₐ of X-C₆H₄SH | kN (M⁻¹s⁻¹) |

|---|---|---|

| 4-CH₃O | 7.08 | 2.02 x 10³ |

| 4-CH₃ | 6.88 | 2.52 x 10³ |

| H | 6.60 | 3.50 x 10³ |

| 4-Cl | 5.95 | 8.60 x 10³ |

| 3-Cl | 5.70 | 1.15 x 10⁴ |

Data sourced from a kinetic investigation of O-ethyl 2,4-dinitrophenyl dithiocarbonate with benzenethiolate anions. nih.gov

Brønsted-Type Plot Analyses and Correlation

Brønsted-type plots are a valuable tool for investigating reaction mechanisms, particularly for discerning between concerted and stepwise pathways. These plots correlate the logarithm of the rate constant (log k) with the pKₐ of the catalyst or nucleophile. researchgate.net The slope of this plot, the Brønsted coefficient (β), provides insight into the degree of bond formation or cleavage in the transition state.

For the benzenethiolysis of O-ethyl S-(2,4-dinitrophenyl) dithiocarbonate and O-ethyl S-(2,4,6-trinitrophenyl) dithiocarbonate, linear Brønsted-type plots were obtained with a slope (β) of 0.66 for both substrates. nih.gov A linear Brønsted plot is often indicative of a consistent reaction mechanism across the series of nucleophiles studied. nih.gov Similarly, the reaction of O-methyl O-(2,4-dinitrophenyl) thiocarbonate with benzenethiolates yielded a linear Brønsted plot with a β value of 0.58. nih.gov The absence of a break in these plots suggests that the reactions proceed through a concerted mechanism rather than a stepwise one involving a stable tetrahedral intermediate. nih.gov

The magnitude of the Brønsted coefficient offers clues about the transition state structure. A β value between 0 and 1 suggests that the charge development on the nucleophile in the transition state is partial. For these reactions, the β values around 0.6 indicate a significant degree of bond formation between the nucleophile and the electrophilic center in the transition state.

Influence of Solvent Polarity and pH on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. researchgate.netrsc.org Solvent polarity can influence the stability of reactants, transition states, and intermediates. ubc.calibretexts.org For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will typically lead to an increase in the reaction rate. Conversely, if the transition state is less polar, a more polar solvent will slow the reaction down. In the context of thiocarbamate reactivity, the choice of solvent can dictate whether C-reactivity or O-reactivity is favored in reactions of related enolates. ubc.ca

The pH of the reaction medium is another critical factor, especially for reactions involving acidic or basic species. In the study of the reactions of O-ethyl dithiocarbonate esters with benzenethiolates, the nucleophilic rate constants (kN) were found to be largely independent of pH for most of the tested nucleophiles. nih.gov However, for the reactions of O-ethyl S-(2,4,6-trinitrophenyl) dithiocarbonate with benzenethiolates bearing H, 4-Cl, and 3-Cl substituents, the rate constants increased as the pH decreased. nih.gov This pH dependence can point to specific acid or base catalysis mechanisms influencing the reaction pathway. For instance, protonation of a leaving group can make it a better leaving group, thereby accelerating the reaction. rsc.org

Radical Reactions and Oxidative Transformations

This compound and related thiocarbamates can participate in radical reactions, which involve highly reactive species with unpaired electrons. These reactions are important in various chemical and biological processes and can be initiated by light or chemical initiators. acs.org

Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction (HAT) is a fundamental process in radical chemistry where a radical species removes a hydrogen atom from a molecule, generating a new radical. wikipedia.orgrsc.org In the context of this compound, the ethyl group possesses C-H bonds that could be susceptible to abstraction by sufficiently reactive radicals. The general mechanism for HAT is:

R• + H-C- → R-H + •C-

The reactivity of C-H bonds towards HAT is influenced by their bond dissociation energy (BDE); weaker C-H bonds are more readily abstracted. Thiyl radicals, which can be generated from thiols, are known to abstract hydrogen atoms from C-H bonds in various substrates, including peptides. nih.gov The rate of these reactions can be influenced by factors beyond BDEs, such as polar and conformational effects. nih.gov The protonation of basic sites within a molecule can significantly decrease the rate of hydrogen abstraction from nearby C-H bonds by altering the electronic properties and bond strengths. rsc.org

While specific studies on HAT from this compound are not prevalent, the general principles of radical chemistry suggest that reactive radicals can abstract hydrogen from the ethyl group. The resulting ethyl radical could then participate in subsequent reactions. The efficiency of this process would depend on the nature of the abstracting radical and the reaction conditions. mdpi.com

Radical Addition Reactions

Radical addition is another important class of reactions where a radical species adds to a multiple bond, such as a carbon-carbon double bond. masterorganicchemistry.com Thiocarbonyl compounds, including dithiocarbamates, have been shown to act as regulating reagents in the radical addition of tertiary amines to alkenes. organic-chemistry.org The presence of these thiocarbonyl compounds can enhance the efficiency and influence the stereoselectivity of the addition reactions. organic-chemistry.org

The mechanism often involves the formation of a radical intermediate that is stabilized or trapped by the thiocarbonyl compound. organic-chemistry.org In the context of thiocarbamates, photocatalytic methods can be employed to generate radicals. For example, visible-light photoredox catalysis can initiate the formation of a thiocarbamate radical anion, which then undergoes homolytic cleavage of the C-O bond to produce an alkyl radical. beilstein-journals.org This alkyl radical is then free to add to an alkene or participate in other radical processes.

While direct studies on the radical addition reactions of this compound are limited, the known reactivity of the broader class of thiocarbamates suggests its potential to be involved in such transformations, either as a source of radicals or as a mediator in radical chain processes.

Derivatization and Structural Modification of O Ethyl Thiocarbanilate

Chemical Modifications at the Ethyl Moiety

One common approach involves the substitution of the ethyl group with other alkyl or functionalized alkyl chains. This can be achieved through various synthetic strategies. For instance, the initial synthesis can be adapted by using different alcohols (ROH) in place of ethanol (B145695) during the formation of the corresponding xanthate, which is a precursor to the thiocarbamate.

Furthermore, reactions can be performed on the ethyl group of the pre-formed O-Ethyl thiocarbanilate. While direct modification of the ethyl group without affecting other parts of the molecule can be challenging, specific reagents and conditions can be employed. For example, halogenation at the ethyl group could introduce a reactive handle for further functionalization.

A notable example of modifying a similar structure is the synthesis of S-(2-Hydroxylethyl)-O-ethyl dithiocarbonate, where a hydroxyl group is introduced at the end of the ethyl chain. rsc.org This was achieved by reacting potassium ethyl xanthogenate with 2-bromoethanol. rsc.org This demonstrates the potential to introduce functional groups onto the ethyl moiety, opening avenues for creating derivatives with altered solubility, reactivity, and potential for further conjugation.

The stereochemistry of the ethyl group can also be a factor in unsymmetrical molecules, where the methylene (B1212753) protons can be diastereotopic. wikipedia.org This allows for the possibility of stereoselective modifications using chiral reagents, leading to the synthesis of enantiomerically pure or enriched derivatives. wikipedia.org

Substituent Effects on the Phenyl Ring

The phenyl ring of this compound is a prime site for modification, and the introduction of various substituents can dramatically alter the electronic and steric properties of the entire molecule. These changes, in turn, influence its reactivity and potential applications. The effects of these substituents are primarily categorized into inductive and resonance effects. ucsb.edulasalle.edu

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. lasalle.edulumenlearning.com Electron-withdrawing groups, such as halogens (F, Cl, Br), nitro groups (NO₂), or trifluoromethyl groups (CF₃), pull electron density away from the aromatic ring, making it less nucleophilic. masterorganicchemistry.com This deactivates the ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org Conversely, electron-donating groups, like alkyl groups (e.g., -CH₃), push electron density into the ring, activating it for such reactions. ucsb.edu

Resonance Effects: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. lasalle.edu Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can donate this electron density to the ring through resonance, a phenomenon known as a +R effect. lumenlearning.comlibretexts.org This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org Conversely, groups with pi bonds to electronegative atoms, like carbonyl (C=O) or nitro groups, can withdraw electron density from the ring via resonance (-R effect), deactivating the ortho and para positions and directing incoming electrophiles to the meta position. lasalle.edulibretexts.org

The synthesis of phenyl-substituted derivatives of this compound can be achieved by starting with appropriately substituted anilines. For example, reacting a substituted aniline (B41778) with carbon disulfide and an alcohol would yield the desired substituted thiocarbanilate. Studies on related compounds have demonstrated the synthesis of various phenyl-substituted derivatives, highlighting the feasibility of this approach. cyberleninka.rumdpi.combiomedpharmajournal.org The introduction of different substituents allows for the fine-tuning of the molecule's properties. For example, the presence of a phenyl group near a reactive center has been shown to influence redox properties and steric hindrance in other molecular systems. rsc.org

A summary of the directing effects of common substituents is provided in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -OH, -OR | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| -NH₂, -NR₂ | -I (withdrawing) | +R (donating) | Strongly Activating | Ortho, Para |

| -Alkyl | +I (donating) | N/A | Activating | Ortho, Para |

| -Halogen | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -C=O, -COOR | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

| -NO₂ | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | Meta |

| -CN | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

| -CF₃ | -I (withdrawing) | N/A | Deactivating | Meta |

Variations in the Thiocarbamate Core and Related Structures (e.g., Dithiocarbonates)

Modifications to the central thiocarbamate core of this compound offer another dimension for creating structural diversity and altering the compound's fundamental properties. This can involve replacing the sulfur or oxygen atoms or altering the bonding within the thiocarbamate group itself.

A significant related class of compounds is the dithiocarbonates, also known as xanthates. These compounds feature two sulfur atoms attached to the carbonyl carbon, in contrast to the single sulfur in thiocarbamates. The synthesis of O-alkyl dithiocarbonates is well-established and typically involves the reaction of an alcohol with carbon disulfide in the presence of a base to form a xanthate salt (e.g., potassium O-ethyl dithiocarbonate). acs.orgdur.ac.uk This salt can then be reacted with an alkyl halide to yield the desired dithiocarbonate. rsc.orgdur.ac.uk

For instance, O-ethyl-S-(1-ethyoxycarbonyl)ethyl dithiocarbonate can be synthesized by reacting potassium O-ethyl xanthate with methyl 2-bromopropionate. dur.ac.uk This highlights the synthetic accessibility of these dithiocarbonate analogs. The replacement of the oxygen atom in the this compound backbone with a sulfur atom to form an N-phenyl dithiocarbamate (B8719985) derivative would significantly alter the electronic and steric environment around the central carbon atom.

Furthermore, the thiocarbamate core can be part of a larger polymeric structure. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled polymerization technique that often utilizes thiocarbonylthio compounds, including dithiocarbamates and xanthates, as chain transfer agents. dur.ac.uk This allows for the synthesis of well-defined polymers with complex architectures. For example, xanthates have been used to synthesize multi-armed, star-like polymeric structures. dur.ac.uk

The reactivity of these related structures is also of interest. For example, potassium O-ethyl dithiocarbonate has been shown to undergo Michael addition to Baylis-Hillman adducts, demonstrating its utility as a nucleophile in carbon-carbon bond-forming reactions. researchgate.netscielo.org.mx

The table below summarizes some key reactions and synthesized compounds related to variations in the thiocarbamate core.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Potassium ethyl xanthogenate | 2-bromoethanol | S-(2-Hydroxylethyl)-O-ethyl dithiocarbonate | rsc.org |

| Potassium O-ethyl xanthate | Methyl 2-bromopropionate | O-ethyl-S-(1-ethyoxycarbonyl)ethyl dithiocarbonate | dur.ac.uk |

| Dichlorodimethylgermane | Sodium O-methyl dithiocarbonate | Me₂Ge[S₂COMe]₂ | acs.org |

| Baylis-Hillman adducts | Potassium O-ethyl dithiocarbonate, 9-BBN | Xanthate adducts | researchgate.netscielo.org.mx |

Synthesis of Novel Heterocyclic Systems Incorporating Thiocarbamate Units

The thiocarbamate functionality within this compound can serve as a versatile building block for the construction of various heterocyclic systems. The presence of nitrogen, sulfur, and a carbonyl group provides multiple reactive sites that can participate in cyclization reactions, leading to the formation of rings with diverse sizes and functionalities. rsc.org

One approach involves the intramolecular cyclization of appropriately functionalized thiocarbamate derivatives. For instance, if a suitable reactive group is introduced elsewhere in the molecule, it can react with the nitrogen, sulfur, or even the carbonyl carbon of the thiocarbamate unit to form a new ring. Cationic cyclization reactions, often terminated by alkyne groups, represent a powerful strategy for constructing complex cyclic molecules and have been employed in the synthesis of natural products. rsc.org

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex heterocyclic structures in a single step. rsc.org Thiocarbamates and their precursors can be key components in such reactions. For example, a one-pot synthesis of poly(O-thiocarbamate)s has been achieved through a multicomponent polymerization involving sulfur, diols, diisocyanides, and a catalyst. rsc.org This demonstrates the potential for incorporating the thiocarbamate motif into polymeric heterocyclic structures.

The thiocarbamate unit can also be a precursor to other heterocyclic systems. For example, the reaction of thiosemicarbazones with α-halocarbonyl compounds, a classic Hantzsch-type condensation, is a well-established method for synthesizing thiazole (B1198619) rings. farmaciajournal.com While not a direct cyclization of this compound itself, this illustrates how the underlying thiocarbonyl-amide linkage can be utilized in the formation of important heterocycles.

Recent research has also focused on the synthesis of piperazine (B1678402) derivatives containing dithiocarbamate moieties through a multicomponent approach involving the ring cleavage of DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov This highlights the innovative strategies being developed to incorporate thiocarbamate-like structures into heterocyclic frameworks. Furthermore, benzothiazole (B30560) derivatives, another important class of heterocyclic compounds, have been synthesized incorporating thiocarbamate flanking units. mdpi.com

The synthesis of N-trifluoromethyl thiocarbamates has also been explored, showcasing the introduction of fluorine-containing motifs into these structures, which can significantly impact their properties. researchgate.net The synthesis of these compounds often involves the reaction of a carbamoyl (B1232498) fluoride (B91410) with a thiol. researchgate.net

The table below provides examples of heterocyclic systems synthesized from or incorporating thiocarbamate or related units.

| Precursor/Reaction Type | Resulting Heterocycle | Key Features | Reference(s) |

| Multicomponent polymerization | Poly(O-thiocarbamate)s | Polymer backbone with thiocarbamate units | rsc.org |

| Thiosemicarbazones + α-halocarbonyls | Thiazoles | Hantzsch condensation | farmaciajournal.com |

| DABCO + amines + CS₂ | Dithiocarbamate-containing piperazines | Multicomponent re-engineering approach | nih.gov |

| Benzothiazole precursor + thiocarbamoyl chloride | Benzothiazole with thiocarbamate unit | Pincer ligands | mdpi.com |

| Carbamoyl fluoride + thiol | N-Trifluoromethyl thiocarbamates | Introduction of N-CF₃ group | researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Reagents in Complex Synthetic Sequences

Multistep synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials through a series of planned chemical reactions. nih.gov This approach is essential when a target molecule cannot be made in a single step. nih.gov The success of such sequences relies on the careful selection of reagents for each transformation to ensure high yields and minimize unwanted side reactions. researchgate.net While the functional group transformations involving O-Ethyl thiocarbanilate are established, specific examples of its use as a key reagent within extensive, multi-step total syntheses of complex natural products or pharmaceuticals are not prominently featured in readily available literature. However, its utility in specific, powerful transformations suggests its significant potential in more elaborate synthetic campaigns.

Strategic Role in Functional Group Protection and Deprotection Methodologies

A critical strategy in the synthesis of complex molecules is the temporary protection of a reactive functional group to prevent it from reacting while another part of the molecule is being modified. Current time information in Bangalore, IN. Carbamates are a popular choice for protecting amines because they render the nitrogen non-nucleophilic, are stable under a wide range of conditions, and can be removed selectively. researchgate.net

The thiocarbamate group in this compound serves a similar and, in some contexts, more nuanced role. It can be formed from the reaction of an amine with a suitable thiocarbonyl precursor. The resulting thiocarbamate is stable to various reagents, effectively protecting the amine functionality.

Deprotection, or the removal of the protecting group, can be achieved through several methods, often involving hydrolysis or reductive cleavage. The specific conditions for deprotection must be chosen carefully to avoid affecting other sensitive functional groups within the molecule. Current time information in Bangalore, IN.

| Protection/Deprotection Strategy | Description | Typical Conditions |

| Amine Protection | An amine is converted to its corresponding N-phenylthiocarbamate derivative, masking its nucleophilicity. | Reaction with Phenyl isothiocyanate or a related reagent. researchgate.net |

| Deprotection (Hydrolysis) | The thiocarbamate is cleaved to regenerate the free amine. | Acidic or basic conditions, though specific protocols for O-ethyl thiocarbanilates require empirical optimization. |

| Reductive Cleavage | The C-N bond is cleaved under reductive conditions. This is less common for amine deprotection but is a known reaction pathway for related functional groups. | Tin-free single electron transfer (SET) reduction methods have been developed for related thiocarbonyl compounds. nih.gov |

Precursors for Diverse Organic Transformations and Molecular Scaffolds

This compound is a valuable precursor for generating a variety of other molecules, particularly heterocyclic systems and radical intermediates.

The compound can be used to synthesize substituted thiazole (B1198619) and thiazine (B8601807) derivatives, which are important scaffolds in medicinal chemistry. slideheaven.comopenmedicinalchemistryjournal.commdpi.com For instance, the reaction of this compound with appropriate reagents can lead to the formation of thiazole rings through cyclization processes. slideheaven.commdpi.com

Perhaps its most significant application as a precursor is in radical chemistry. Thiocarbamates, like the closely related xanthates, are excellent precursors for generating carbon-centered radicals via Barton-McCombie-type reactions. Current time information in Bangalore, IN.figshare.com In this type of transformation, the thiocarbonyl group reacts with a radical initiator and a hydrogen-atom donor (historically tributyltin hydride, though tin-free methods are now preferred) to generate a radical intermediate. nih.govfigshare.com This radical can then be trapped or undergo further reactions, such as cyclization. nih.govarkat-usa.orgrsc.org This allows for the conversion of the group to which the thiocarbamate is attached into a radical, opening up a wide array of subsequent transformations. Current time information in Bangalore, IN.rsc.org

| Transformation | Description of Role | Resulting Scaffold/Intermediate |

| Heterocycle Synthesis | Serves as a building block in cyclization reactions. | Thiazoles, Thiazines slideheaven.comopenmedicinalchemistryjournal.commdpi.com |

| Radical Generation | Undergoes reaction (e.g., with a radical initiator) to form a carbon-centered radical. Current time information in Bangalore, IN.figshare.com | Alkyl or Aryl Radicals |

| Radical Cyclization | The generated radical intermediate cyclizes onto a nearby functional group (e.g., an alkene). nih.govarkat-usa.orgrsc.org | Cyclic and Heterocyclic systems (e.g., Lactams) nih.govrsc.org |

Applications in Catalysis and Ligand Design for Transition Metal Chemistry

The utility of a molecule in transition metal catalysis often depends on its ability to act as a ligand, coordinating to the metal center and modulating its reactivity and selectivity. nih.govrsc.orgnih.gov this compound possesses both nitrogen and sulfur atoms with lone pairs of electrons, making it a potential bidentate or monodentate ligand for various transition metals. beilstein-journals.org

The sulfur atom of the thiocarbonyl group and the nitrogen atom of the amide can coordinate to a metal center. beilstein-journals.org The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. While extensive studies on this compound specifically as a ligand in catalytic systems are not widespread, the fundamental properties of the thiocarbamate group suggest its potential. The crystal structure of the related compound O-ethyl N-(ethoxycarbonyl)thiocarbamate reveals that the thiocarbonyl sulfur can act as a hydrogen bond acceptor, forming centrosymmetric dimers in the solid state, which indicates its capacity for intermolecular interactions. nih.gov This binding capability is extendable to coordination with metal ions. The development of chiral ligands is crucial for asymmetric catalysis, and while this compound itself is achiral, it could be incorporated into larger, chiral ligand frameworks. nih.gov

Emerging Roles in Advanced Materials and Molecular Devices (e.g., Molecular Wires, Light-Emitting Systems)

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. arkat-usa.org A critical challenge in this field is achieving stable and efficient electronic communication between the molecule and the metal electrodes. nih.gov The chemical group used to "anchor" the molecule to the electrode surface is therefore of paramount importance.

Recent research has shown that dithiocarbamates (which have a -NCS₂⁻ group) are superior anchoring groups for gold surfaces compared to the commonly used thiols. figshare.comnih.govnih.gov Dithiocarbamates provide significantly better electronic coupling, leading to higher conductance, and form more thermally stable junctions. nih.gov This enhanced performance is attributed to the bidentate binding of the two sulfur atoms to the gold surface, which creates electronic states closer to the Fermi level of the metal, thereby lowering the energy barrier for charge injection. nih.gov

While this compound is a thiocarbamate (containing a -N-C(=S)-O- core) and not a dithiocarbamate (B8719985), this research highlights the significant potential of the thiocarbonyl sulfur for creating robust metal-molecule interfaces. The ability of the sulfur atom to bind effectively to gold suggests that molecules incorporating the this compound moiety could be promising candidates for use in molecular wires and other molecular-scale electronic devices. Further research is needed to fully explore this potential, particularly in comparing its monodentate sulfur binding to the bidentate binding of dithiocarbamates. There is currently limited specific information on its application in light-emitting systems.

Computational and Theoretical Investigations of O Ethyl Thiocarbanilate

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, where it can be used to calculate the energies of reactants, products, and intermediate transition states.

While specific DFT studies detailing the reaction mechanisms of O-Ethyl thiocarbanilate are not extensively available in peer-reviewed literature, the methodology can be applied to understand its chemical transformations. For instance, in reactions such as hydrolysis, oxidation, or thermal decomposition, DFT calculations could elucidate the step-by-step pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating its geometry and activation energy. This information is crucial for predicting reaction rates and understanding how factors like catalysts or substituents might influence the reaction.

For example, DFT has been successfully used to study the oxygen reduction reaction (ORR) on transition-metal-nitrogen (Me–N4) clusters. rsc.org In such studies, the binding energies of reaction intermediates are calculated to map out the entire catalytic cycle. rsc.org A similar approach for this compound could model its interaction with a catalytic surface or a reactive species, identifying the most energetically favorable pathway for a given transformation. The formation of the compound and its potential degradation pathways, such as dehydrochlorination or hydrolysis, could be modeled to predict reaction outcomes and stability under various conditions. nih.gov

Table 1: Illustrative Application of DFT for a Hypothetical Reaction of this compound

| Reaction Step | System | Calculated Parameter | Hypothetical Value (kcal/mol) | Insight Provided |

| Initial State | This compound + H₂O | Relative Energy | 0.0 | Baseline energy of reactants |

| Transition State | [C₆H₅NHCS(OC₂H₅)·H₂O]‡ | Activation Energy (ΔG‡) | +25.0 | Energy barrier to hydrolysis |

| Final State | C₆H₅NH₂ + COS + C₂H₅OH | Reaction Energy (ΔG_rxn) | -10.0 | Thermodynamic feasibility |

This table is illustrative and does not represent actual experimental or calculated data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Coupled-Cluster (CC) theory, are known for their high accuracy, especially in predicting electronic structure and reactivity. arxiv.orgaps.org

For this compound, ab initio calculations can provide a precise description of its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is key to predicting its reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is most likely to interact with other reagents. For this compound, one would expect negative potential around the sulfur and oxygen atoms and positive potential around the N-H proton.

While specific ab initio studies on this compound are scarce, the principles are well-established. For example, ab initio methods have been used to calculate thermochemical properties and reaction energetics for the reduction of polychlorinated ethylenes, identifying multiple stable radical anions and reaction pathways. nih.gov A similar application to this compound could predict its behavior in redox reactions.

Table 2: Predicted Electronic Properties of this compound from Hypothetical Ab Initio Calculations

| Property | Description | Predicted Feature for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Localized primarily on the thiocarbonyl group and phenyl ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Localized mainly on the antibonding π* orbital of the C=S bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A moderate gap would suggest moderate reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment arising from the polar thiocarbamate group. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com The stability of these conformers is determined by a balance of steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. mdpi.comyoutube.com

Rotation around the C(phenyl)-N bond: This determines the orientation of the phenyl ring relative to the thiocarbamate plane.

Rotation around the N-C(S) bond: This amide-like bond may have a partial double bond character, leading to a significant rotational barrier and distinct cis/trans conformers.

Rotation around the C(S)-O bond: This affects the position of the ethyl group.

Rotation around the O-C(ethyl) bond: This determines the orientation of the terminal methyl group.

Computational methods like DFT can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The relative energies of the stable conformers determine their population at a given temperature. Intramolecular hydrogen bonding, for instance between the N-H group and the oxygen or sulfur atom, could play a role in stabilizing certain conformations. mdpi.com

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description of Rotation | Expected Influence on Stability |

| τ₁ | C-C-N-C | Phenyl ring relative to the thiocarbamate group | Steric hindrance between phenyl hydrogens and the thiocarbonyl sulfur. |

| τ₂ | C-N-C=S | Orientation around the amide-like bond | High rotational barrier; defines major conformers. |

| τ₃ | N-C-O-C | Orientation of the ethoxy group | Influenced by electronic effects (lone pair repulsion) and sterics. |

| τ₄ | C-O-C-C | Terminal methyl group orientation | Lower rotational barrier, typically resulting in staggered conformations. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. massey.ac.nz By solving Newton's equations of motion for a system, MD simulations can provide a detailed picture of molecular behavior and intermolecular interactions in different environments, such as in solution or near a surface. frontiersin.orguoa.gr

An MD simulation of this compound could provide valuable insights into its behavior in condensed phases:

Solvation: By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute. This includes analyzing the radial distribution functions to determine the structure of solvation shells and identifying persistent interactions like hydrogen bonds between the N-H group and solvent molecules.

Intermolecular Interactions: In a simulation of multiple this compound molecules, one can investigate how they interact with each other. This could reveal tendencies for aggregation, π-π stacking between phenyl rings, and hydrogen bonding between the N-H group of one molecule and the C=S or C-O-C groups of another. Such interactions are critical for understanding physical properties like boiling point, solubility, and crystal packing. mdpi.com

Interaction with Biomolecules: If this compound has a biological target, MD simulations can be used to model its binding to a protein or enzyme. These simulations can reveal the key amino acid residues involved in binding, the stability of the complex, and the conformational changes that occur upon binding. frontiersin.org

Table 4: Potential Intermolecular Interactions of this compound Studied by MD

| Interaction Type | Donor/Acceptor Site on this compound | Potential Partner Molecule | Significance |

| Hydrogen Bond | Donor: N-H | Water, Alcohols, Carbonyl Oxygen | Affects solubility in protic solvents. |

| Hydrogen Bond | Acceptor: C=S, C-O-C | Water, Alcohols (O-H) | Influences miscibility and solvation. |

| π-π Stacking | Phenyl Ring | Another aromatic ring (e.g., another molecule of this compound) | Contributes to aggregation and crystal packing. |

| Van der Waals | Ethyl group, Phenyl ring | Nonpolar solvents (e.g., hexane), other nonpolar molecules | Governs solubility in nonpolar media. |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. nih.gov The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its activity or properties. u-strasbg.fr

To build a QSAR/QSPR model for a series of compounds including this compound, the following steps are taken:

Data Collection: A dataset of compounds with known experimental values for a specific endpoint (e.g., toxicity, enzyme inhibition, boiling point) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, XLogP3). nih.gov

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking a subset of the most relevant descriptors to the experimental endpoint. nih.govnih.gov The model's predictive power is rigorously tested using external validation sets.

For this compound, a QSPR model could be developed to predict properties like its aqueous solubility or melting point. A QSAR model could be used to predict its potential as an herbicide or fungicide, provided a suitable dataset of related thiocarbamates with measured biological activity is available. The available QSAR Toolbox can be used to find experimental data, identify analogs, and fill data gaps using read-across approaches. qsartoolbox.org

Table 5: Selected Molecular Descriptors for a Hypothetical QSAR/QSPR Model of this compound

| Descriptor Class | Descriptor Name | Calculated Value (from PubChem CID 1380731) nih.gov | Description |

| Constitutional | Molecular Weight | 181.26 g/mol | Mass of one mole of the substance. |

| Topological | Heavy Atom Count | 12 | Number of non-hydrogen atoms. |

| Topological | Rotatable Bond Count | 3 | Number of bonds that allow free rotation. |

| Physicochemical | XLogP3 | 2.9 | A computed measure of lipophilicity (octanol-water partition coefficient). |

| Electronic | Polar Surface Area | 53.4 Ų | Surface sum over all polar atoms, an indicator of transport properties. |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating O-Ethyl thiocarbanilate from impurities, byproducts, or other components in a mixture. The selection of a specific chromatographic method depends on the compound's physicochemical properties, such as its volatility and polarity, and the analytical objective, whether it be routine purity checks or detailed mixture analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound with its moderate polarity (calculated XLogP3 of 2.9).

Research Findings: While specific, published HPLC methods for this compound are not extensively documented in readily available literature, a standard RP-HPLC method can be effectively developed. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Method development would involve optimizing the mobile phase composition—typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol—to achieve a desirable retention time and peak shape. The use of greener solvents such as ethanol (B145695) is also a viable option to reduce the environmental impact of the analysis. crystallography.net Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase for nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) isocratic | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Detection | UV-Vis Detector at ~254 nm | Detection of the aromatic phenyl ring. |

| Injection Volume | 10 µL | Introduction of the sample into the system. |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. This compound possesses sufficient volatility to be amenable to GC analysis. This technique is highly effective for purity determination and the identification of volatile impurities.

Research Findings: Reference GC-MS data for this compound is available in spectral databases, such as those provided by John Wiley & Sons, Inc. researchgate.net The availability of a reference mass spectrum (e.g., F-54-6482-16) is invaluable for the unambiguous identification of the compound in complex mixtures by comparing the fragmentation pattern of the sample with the library data. researchgate.net A typical analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ugr.es This technique offers advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents, making it a "green" alternative to HPLC. wikipedia.org

Research Findings: There is a lack of specific, published SFC methods for this compound. However, the technique is well-suited for the analysis and purification of small organic molecules. An SFC method would likely employ supercritical CO₂ modified with a small percentage of a polar organic solvent, such as methanol, to elute the compound from the stationary phase. The orthogonality of SFC compared to RP-HPLC can provide a different selectivity, which is useful for separating impurities that may co-elute in an HPLC system. Given the growing interest in SFC for pharmaceutical and chemical analysis, its application to this compound represents a promising area for future methods development. ugr.es

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction can provide definitive structural proof, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Research Findings: The crystal structure of this compound has been determined and its data is accessible through public databases. The PubChem database lists two specific entries for this compound in the Crystallography Open Database (COD), with identifiers 7113923 and 7200824. researchgate.net The COD is an open-access collection of crystal structures for organic, inorganic, and metal-organic compounds. The existence of these entries confirms that high-quality crystals have been grown and analyzed, providing a wealth of structural information.

Furthermore, related research has explored the crystallography of co-crystals involving this compound, for instance, a 2:1 co-crystal with 4,4'-bipyridine. researchgate.net Such studies provide insight into the non-covalent interactions that govern crystal packing. The crystallographic data for this compound would typically be presented in a Crystallographic Information File (CIF), containing all the parameters listed in the table below.

Table 2: Key Parameters from a Single-Crystal X-ray Diffraction Study of this compound

| Parameter | Description | Significance |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the basic shape and symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal structure. |

| Z Value | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). | Confirms the connectivity and nature (single, double, etc.) of chemical bonds. |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). | Defines the geometry around each atom and the overall molecular conformation. |

| Torsion Angles | The angles describing the rotation around chemical bonds. | Determines the 3D conformation and shape of the molecule. |

| Note: This table represents the type of data obtained from a crystallographic study. The specific values are found within the corresponding CIF files (e.g., COD entries 7113923, 7200824). |

Advanced Microscopy for Material Characterization (e.g., SEM-EDS, TEM)

Advanced microscopy techniques are employed to visualize the morphology, structure, and elemental composition of materials at the micro- and nanoscale. While not typically used for the primary characterization of a pure small molecule, techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) and Transmission Electron Microscopy (TEM) are invaluable when this compound is part of a formulation, a composite material, or a specific crystalline habit that needs investigation.

Research Findings: No specific studies utilizing SEM or TEM for the direct characterization of pure this compound are prominently reported. However, the potential applications of these techniques are clear.

Scanning Electron Microscopy (SEM): SEM could be used to study the morphology of crystalline this compound, revealing details about crystal size, shape (habit), and surface topography. If the compound were incorporated into a polymer or other matrix, SEM could visualize its distribution and dispersion.

Energy Dispersive X-ray Spectroscopy (EDS): When coupled with SEM, EDS analysis would provide elemental mapping of a sample. This would allow for the confirmation of the presence and spatial distribution of sulfur, nitrogen, and oxygen, key elements in this compound, across the surface of a sample. This is particularly useful in analyzing the homogeneity of mixtures or composite materials.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to observe the internal structure of a material. If this compound were formulated into nanoparticles or other nanostructures, TEM would be essential for visualizing their size, shape, and any internal features, such as crystalline domains within an amorphous matrix.

Future Directions and Grand Challenges in O Ethyl Thiocarbanilate Research

Development of Innovative and Atom-Economical Synthetic Pathways

A primary challenge in organic synthesis is the development of methods that are not only efficient in yield but also in resource utilization, a concept known as atom economy. For O-Ethyl thiocarbanilate and its analogs, future research is geared towards cleaner, more direct synthetic strategies.

One promising avenue is the expansion of multicomponent reactions (MCRs). A novel, catalyst-free, three-component reaction has been developed for synthesizing O-thiocarbamates from isocyanides, elemental sulfur, and alcohols under mild conditions. nih.govnih.gov This one-pot process is inherently atom-economical, tolerates a wide range of functional groups, and is easily scalable, suiting the demands of modern organic chemistry. nih.govnih.gov The cascade involves the in-situ formation of an isothiocyanate intermediate, which then reacts with the alcohol. nih.govnih.gov